molecular formula C22H17N3O3 B11643771 5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11643771
M. Wt: 371.4 g/mol
InChI Key: MPQWHOMMDOQNOA-UHFFFAOYSA-N
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Description

5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzodiazepine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-methyl-2-[4-(3-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol stands out due to its unique benzodiazepine structure, which imparts specific pharmacological properties. Its ability to interact with GABA receptors distinguishes it from other compounds with similar chemical backbones.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

5-methyl-2-[2-(3-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C22H17N3O3/c1-14-9-10-17(22(26)11-14)21-13-20(15-5-4-6-16(12-15)25(27)28)23-18-7-2-3-8-19(18)24-21/h2-12,26H,13H2,1H3

InChI Key

MPQWHOMMDOQNOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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